CP-457920

Description

Contextualizing CP-457920 within Contemporary Neuroscience Research

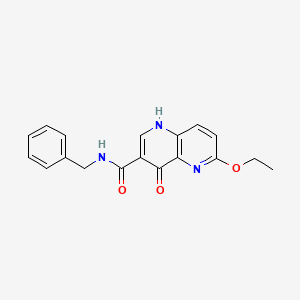

Contemporary neuroscience research endeavors to unravel the complexities of the central nervous system (CNS) and develop therapeutic interventions for neurological and psychiatric disorders. Within this expansive field, chemical compounds like this compound have garnered attention due to their specific interactions with neuronal targets. This compound, also known by its chemical name N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide, represents a class of compounds investigated for their potential impact on neuronal function. Its unique chemical structure, featuring a 1,5-naphthyridine (B1222797) ring system substituted with ethoxy, carboxamide, and benzyl (B1604629) groups, underlies its biological activity. ontosight.ai Identified by various codes including CHEMBL3184675 and CAS 220860-50-4, this compound has been explored within the context of disorders affecting cognitive function. ontosight.ai

Significance of Investigating this compound in Preclinical Models

Preclinical models are indispensable tools in neuroscience research, providing a platform to investigate the properties, mechanisms of action, and potential efficacy of novel compounds before human trials. Investigating this compound in these models is significant for several reasons. It allows for the characterization of its disposition within the CNS, including its penetration across the blood-brain barrier and distribution in different brain compartments like the extracellular fluid (ECF). tandfonline.com Preclinical studies can also shed light on the compound's interaction with specific molecular targets, such as the α5 GABAA receptor, which has been implicated in cognitive processes. hodoodo.comresearchgate.net Furthermore, these models enable the assessment of the compound's effects on neuronal networks and behavior relevant to neurological conditions. oup.com The data generated from preclinical investigations are crucial for understanding the fundamental neurobiological effects of this compound and informing decisions regarding its potential therapeutic applications.

Scope and Objectives of the Academic Research Outline

This academic research outline focuses exclusively on the chemical compound this compound, specifically within the domain of preclinical neuroscience research. The primary objective is to synthesize and present available scientific information regarding its chemical characteristics, its interaction with neuronal targets, and findings from preclinical studies investigating its effects within the CNS. The scope is strictly limited to published research and data pertaining to this compound's properties and observed effects in preclinical models, particularly concerning its disposition and activity related to neurological function. This outline aims to provide a structured overview of the current understanding of this compound based on preclinical scientific investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-24-15-9-8-14-16(21-15)17(22)13(11-19-14)18(23)20-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFVZQGXKQCQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047254 | |

| Record name | CP-457920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220860-50-4 | |

| Record name | CP-457920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220860504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-457920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-457920 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13BME2F602 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Properties of Cp 457920

CP-457920 is characterized by its core 1,5-naphthyridine (B1222797) structure. ontosight.ai This heterocyclic aromatic system is substituted at different positions with an ethoxy group, a carboxamide group, and a benzyl (B1604629) group. ontosight.ai The molecular formula of this compound is C₁₉H₁₇N₃O₃, and its molecular weight is 351.36 g/mol . ontosight.ai It has also been reported with a molecular formula of C₁₈H₁₇N₃O₃ and a molecular weight of 323.35 g/mol or 323.1270 g/mol in other sources. nih.govchembk.commassbank.eu The compound is identified by several identifiers, including CAS number 220860-50-4 and PubChem CID 9831581. ontosight.aichembk.commassbank.eunih.govmassbank.eu

Interactive Table 1: Key Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Chemical Name | N-benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide | ontosight.ai |

| Synonyms | NGD-97-1, CP457920, CP-457-920 | patsnap.com |

| CAS Number | 220860-50-4 | ontosight.aichembk.com |

| PubChem CID | 9831581 | nih.govmassbank.eu |

| Molecular Formula | C₁₉H₁₇N₃O₃ or C₁₈H₁₇N₃O₃ | ontosight.ainih.govchembk.commassbank.eu |

| Molecular Weight | 351.36 g/mol or 323.35 g/mol or 323.1270 g/mol | ontosight.ainih.govchembk.commassbank.eu |

| Chemical Structure | 1,5-naphthyridine ring system with ethoxy, carboxamide, benzyl groups | ontosight.ai |

Preclinical Pharmacological and Biological Assessments of Cp 457920

In Vitro Research Models

In vitro models are essential for the preliminary assessment of a compound's biological activity and characteristics. For CP-457920, a series of assays were conducted to understand its pharmacological profile at the molecular and cellular levels.

High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) enables the rapid assessment of a compound against a large number of biological targets. nih.gov this compound was included in the U.S. Environmental Protection Agency's (EPA) ToxCast program, where it was profiled against a wide array of biochemical assays to identify potential molecular initiating events and characterize its bioactivity. nih.govacs.org

As part of a large-scale screening initiative, this compound was evaluated across a panel of 331 cell-free enzymatic and receptor signaling assays. acs.org These assays are designed to measure the direct interaction of a chemical with purified proteins, such as enzymes or receptors, without the complexity of a cellular environment. The panel included a diverse range of protein families, including kinases, phosphatases, proteases, and cytochrome P450s (CYPs). acs.org

Data from this comprehensive screening revealed specific activity for this compound. Notably, it was identified as an inhibitor of the bovine GABAA receptor alpha 5 subunit (bGABARa5). nih.govacs.org This finding indicates a direct interaction with this specific receptor subunit. The screening also demonstrated specificity, as this compound did not show significant activity in related GABA receptor agonist assays or non-selective GABA receptor assays. nih.govacs.org

Ligand-binding assays are a cornerstone of HTS, designed to identify compounds that bind to specific receptors. acs.org In the ToxCast HTS panel, which utilized assays from a commercial NovaScreen panel, numerous G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and transporters were used to assess the binding profile of test chemicals. acs.org

For this compound, the ligand-binding assays confirmed its interaction with the GABAA receptor complex. The compound was shown to inhibit the bGABARa5 subunit, a finding derived from assays that measure the displacement of a known ligand from its receptor. nih.govacs.org This selective binding activity is a critical aspect of its pharmacological profile. The screening encompassed a broad range of targets, but the most notable interaction for this compound was with the specific GABAA receptor subunit. acs.org

| Assay Type | Target | Finding | Source |

|---|---|---|---|

| Cell-Free Enzymatic/Ligand-Binding | bGABARa5 (bovine GABAA Receptor α5 Subunit) | Inhibitory Activity Detected | nih.govacs.org |

| Cell-Free Enzymatic/Ligand-Binding | bGABAR_Agonist Assay | No Activity Detected | nih.govacs.org |

| Cell-Free Enzymatic/Ligand-Binding | rGABAR_NonSelective Assay | No Activity Detected | nih.govacs.org |

Cellular Assays for Functional Modulation

Following initial biochemical characterization, cellular assays are employed to understand a compound's effects in a more biologically relevant context.

To assess the potential impact of chemicals on the development of the nervous system, a Network Formation Assay (NFA) using primary cortical neurons cultured on microelectrode arrays (MEAs) is utilized. oup.comoup.com This assay measures the spontaneous electrical activity of developing neuronal networks over several days, providing insight into functional neurotoxicity. oup.comoup.com

This compound was one of 136 unique chemicals evaluated in this MEA-based NFA. oup.comoup.com The compound was tested at concentrations ranging from 0.03 to 20 µM during the 12-day period of network development. oup.comoup.com The study aimed to identify chemicals that alter network development parameters. While detailed results for each of the 136 compounds were not individually reported in the publication, the inclusion of this compound in this advanced functional assay confirms its evaluation for potential effects on neuronal network ontogeny. oup.comoup.com

| Assay Model | Cell Type | Tested Concentration Range (µM) | Purpose | Source |

|---|---|---|---|---|

| Microelectrode Array (MEA) | Primary Cortical Neurons | 0.03 - 20 | Evaluation of effects on neural network formation | oup.comoup.com |

A compound's ability to cross biological membranes, such as the blood-brain barrier, is a critical property assessed during preclinical development. In vitro models, such as those using Madin-Darby Canine Kidney (MDCK) cells, are standard for evaluating permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). tandfonline.com

Preclinical studies on this compound indicated that it is a substrate for efflux transporters. researchgate.net This characteristic was suggested by a disequilibrium observed between its concentration in cerebrospinal fluid (CSF) and the unbound concentration in plasma. tandfonline.comresearchgate.net Such a disequilibrium often points to active removal of the compound from the central nervous system, a process frequently mediated by P-gp. researchgate.net These findings suggest that this compound has low permeability, which may be attributable to P-gp mediated efflux, potentially limiting its ability to penetrate the blood-brain barrier. tandfonline.comresearchgate.net

| Assessment | Finding | Implication | Source |

|---|---|---|---|

| Permeability | Low permeability suggested | Potential limitation in crossing biological barriers | tandfonline.comresearchgate.net |

| Efflux | Identified as a substrate for efflux transporters (e.g., P-gp) | Actively transported out of cells/tissues, potentially limiting CNS penetration | tandfonline.comresearchgate.net |

Evaluation of Efflux Transporter Interactions (e.g., P-glycoprotein Substrate Activity)

In vitro studies have identified this compound as a substrate for efflux transporters. researchgate.net Specifically, it has been characterized as a weak substrate for P-glycoprotein (P-gp). tandfonline.com However, further research indicates that this interaction does not fully account for the compound's limited distribution into the central nervous system (CNS). tandfonline.com Studies conducted in mdr1a/1b knockout mice, which lack functional P-gp, revealed that efflux by this transporter was not the sole explanation for the restricted CNS penetration of this compound. tandfonline.com

Human Pluripotent Stem Cell-Based Assays

This compound has been evaluated using in vitro assays based on human pluripotent stem cells (hPSCs). The compound was screened on the devTOX quickPredict platform, an hPSC-based assay designed to assess the potential for developmental toxicity. In this specific screen, which involved 1065 chemicals from the ToxCast program, this compound did not produce a positive result, indicating a lack of potential for developmental toxicity within the parameters of the assay. Additionally, this compound was included as a test chemical in research projects that utilized human induced pluripotent stem cell (hiPSC)-derived tissues, including those from the brain, as part of efforts to develop predictive models in toxicology. ljmu.ac.uk

In Vivo Research Models

Central Nervous System Disposition Studies

Table 1: CNS Disposition of this compound in Animal Models

| Species | Parameter | Finding | Citation |

|---|---|---|---|

| Rat, Mouse | Whole Brain Distribution | Brain:Plasma ratio <0.04 | tandfonline.com |

| Dog | CSF vs. Plasma Disequilibrium | CSF:Plasma ratio ~3-fold lower than unbound fraction in plasma | tandfonline.com |

| Rat | CSF vs. Plasma Disequilibrium | CSF:Plasma ratio ~7-fold lower than unbound fraction in plasma | tandfonline.com |

Intracerebral Microdialysis in Rodent Brain Regions (e.g., Hippocampus)

Intracerebral microdialysis has been employed to investigate the pharmacokinetics of this compound directly within the brain extracellular fluid (ECF). tandfonline.comdocumentsdelivered.com These studies were performed in the hippocampus of awake, freely moving Sprague-Dawley rats. tandfonline.com The research demonstrated a significant disequilibrium between the unbound drug concentrations in plasma and the ECF. tandfonline.com Corrected for in vivo recovery, the exposure of this compound in the hippocampal ECF was found to be significantly lower than the exposure of unbound drug in the plasma. tandfonline.com Despite this, the ECF concentrations in the rat brain were sufficient to exceed the target receptor Ki at clinically relevant plasma levels, suggesting biologically significant exposure in the target compartment. tandfonline.com

Table 2: Hippocampal Microdialysis Findings for this compound in Rats

| Parameter | Value | Note | Citation |

|---|---|---|---|

| ECF Exposure vs. Unbound Plasma Exposure | 41.5 ± 15.4% | Corrected for in vivo recovery (N=6 rats) | tandfonline.com |

| In Vivo Delivery (Retrodialysis, Day 1) | 28% | Index of in vivo recovery | tandfonline.com |

Cerebrospinal Fluid and Brain Extracellular Fluid Exposure Analysis

Analysis comparing different CNS compartments revealed significant differences in the exposure to this compound. tandfonline.com In rats, the ratio of ECF concentration to plasma concentration was approximately three times higher than the ratio of CSF concentration to plasma concentration. tandfonline.com This finding highlights intercompartmental differences in the CNS exposure of the compound and suggests that CSF levels may serve as a more conservative estimate of the drug concentrations available at the receptor site. tandfonline.com

Blood-Brain Barrier Penetration Dynamics in Animal Models

The dynamics of this compound distribution suggest limited penetration of the blood-brain barrier (BBB). tandfonline.com The poor whole-brain distribution, evidenced by brain-to-plasma ratios of less than 0.04 in rats and mice, is a primary indicator of this restriction. tandfonline.com Furthermore, the observed disequilibrium between the unbound drug concentrations in the systemic circulation and the brain's extracellular fluid confirms a potential limitation in its ability to cross the BBB. tandfonline.com While in vitro tests identified this compound as a weak P-gp substrate, studies in knockout mice demonstrated that this efflux mechanism alone does not fully explain the compound's restricted CNS distribution. tandfonline.com

Intercompartmental Differences in CNS Exposure

The central nervous system (CNS) exposure of a drug candidate is a critical determinant of its potential efficacy for treating neurological and psychiatric disorders. This exposure is not uniform and can vary significantly between different compartments, such as the blood and the brain. The blood-brain barrier (BBB) is a key physiological interface that actively regulates the passage of substances into the brain, contributing to these intercompartmental differences.

For the compound identified as PKRinh, which has been studied as a new CNS drug candidate, investigations have revealed a complex interplay between its physicochemical properties and active transport mechanisms at the BBB. Despite being a substrate for P-glycoprotein (P-gp), an efflux transporter that actively removes substances from the brain, PKRinh demonstrates a high brain uptake clearance. nih.gov

Pharmacokinetic studies have shown that the brain-to-blood area under the curve (AUC) ratio of the unbound drug is less than 1 at all tested doses, suggesting that an active efflux mechanism is indeed at play. nih.gov Specifically, in situ brain perfusion experiments have quantified this, showing that PKRinh has a very high brain uptake clearance of 14 μl/g/s. nih.gov This clearance rate is notable because it approaches that of diazepam, a well-known CNS-active drug, particularly when P-gp is saturated. nih.gov The efflux ratio for PKRinh, a measure of how effectively it is transported out of the brain by P-gp, is approximately 3.6. nih.gov

These findings indicate that while this compound (referred to as PKRinh in the study) is subject to P-gp-mediated efflux, its high passive permeability allows for significant brain penetration. The non-saturable nature of its high brain uptake at therapeutic concentrations, coupled with the linear pharmacokinetics in the brain, underscores the unique transport properties of this compound. nih.gov

Behavioral and Electrophysiological Investigations in Animal Models

Information on the behavioral and electrophysiological investigations of this compound in animal models, including rodent models of neuropsychiatric phenotypes and electrophysiological modulations in neural circuits, is not available in the public domain at the time of this writing.

Rodent Models of Neuropsychiatric Phenotypes (e.g., Stress-Induced Anhedonia)

Specific data regarding the effects of this compound in rodent models of neuropsychiatric phenotypes, such as stress-induced anhedonia, are not publicly available.

Electrophysiological Modulations in Neural Circuits

Specific data regarding the electrophysiological modulations of neural circuits by this compound are not publicly available.

Investigation of Selective Binding Profiles

This compound is characterized as a selective alpha 5 GABAA receptor inverse agonist. researchgate.net Investigating selective binding profiles involves determining the compound's affinity for its primary target (alpha 5 GABAA receptor) compared to other related or unrelated biological targets, such as other GABAA receptor subtypes or other receptors and enzymes. nih.gov High selectivity is desirable to minimize off-target effects and potential toxicity. gardp.org Although detailed data on the binding profile of this compound across a broad panel of targets is not provided, its designation as selective implies that it shows significantly higher affinity and activity at the alpha 5 GABAA receptor compared to other sites.

Computational Approaches in SAR Elucidation

Computational approaches play a significant role in modern SAR studies. oncodesign-services.comnih.govnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to predict the binding mode of a compound to its target, identify key interactions, and estimate binding affinities. emerginginvestigators.org These methods can help rationalize experimental SAR data and guide the design of new analogs with improved properties. oncodesign-services.comnih.gov For this compound, computational studies could involve modeling its interaction with the alpha 5 GABAA receptor binding site to understand the molecular basis of its potency and selectivity. Computational SAR methods can also utilize machine learning models trained on experimental data to predict the biological activity of new compounds based on their structure. oncodesign-services.com

Impact of Structural Modifications on Target Affinity

The impact of structural modifications on target affinity is a core aspect of SAR studies. gardp.org By synthesizing and testing a series of analogs with specific changes to the this compound structure, researchers can determine which parts of the molecule are crucial for binding to the alpha 5 GABAA receptor and for eliciting the inverse agonist activity. oncodesign-services.comgardp.org For example, altering the ethoxy group, the naphthyridine core, or the benzyl (B1604629) group (as indicated by the chemical name N-benzyl-6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide massbank.eu) would likely impact the compound's interaction with the receptor binding site. While specific data on how various modifications to this compound affect its alpha 5 GABAA receptor affinity is not available in the provided snippets, general SAR principles suggest that even small changes can lead to significant alterations in binding affinity and pharmacological potency. gardp.orgnih.gov

Conclusion

Elucidation of Primary Pharmacological Targets

The primary pharmacological target of CP-457920 is the benzodiazepine (B76468) (BZ) binding site of the GABAA receptor. nih.gov GABAA receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission throughout the brain. nih.govnih.gov These receptors are pentameric structures assembled from a variety of subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties. nih.govnih.govfrontiersin.org

GABAA Receptor Subtype Specificity

This compound exhibits a remarkable degree of subtype specificity. While it binds with high, subnanomolar affinity to the benzodiazepine site on GABAA receptors containing α1, α2, α3, or α5 subunits, its functional activity is highly selective. nih.gov The majority of GABAA receptors in the brain are composed of two α subunits, two β subunits, and one γ subunit. nih.gov The specific α subunit present is a key determinant of the receptor's function and pharmacology. nih.gov

The defining characteristic of this compound is its selective inverse agonist efficacy at GABAA receptors containing the alpha-5 (α5) subunit. nih.govnih.gov An inverse agonist is a ligand that binds to the same receptor binding-site as an agonist but exerts the opposite pharmacological effect. In this case, this compound reduces the constitutive activity of the α5-containing GABAA receptor, thereby decreasing the inhibitory tone mediated by these specific receptors. nih.govuniversityofgalway.ie This selectivity is crucial because α5-containing GABAA receptors are preferentially expressed in specific brain regions, most notably the hippocampus, a region critical for learning and memory. nih.gov

Research has demonstrated that this compound binds with equivalent high affinity across several α-subunits but functionally acts as an inverse agonist only at the α5 subtype. nih.gov This selective action allows for the targeted modulation of cognitive processes without producing the broader effects associated with non-selective benzodiazepine site ligands. nih.govnih.gov For instance, in mouse hippocampal slice models, this compound was shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov

Interactive Table: Binding Affinity of this compound for GABAA Receptor Subtypes Below is a representation of the binding affinity of this compound for different GABAA receptor α-subunits. The compound shows high affinity across multiple subtypes, but its inverse agonist activity is selective for the α5 subunit. nih.gov

| Receptor Subtype | Binding Affinity (nM) | Functional Activity |

| α1β3γ2 | Subnanomolar | Binds, but no inverse agonist efficacy |

| α2β3γ2 | Subnanomolar | Binds, but no inverse agonist efficacy |

| α3β3γ2 | Subnanomolar | Binds, but no inverse agonist efficacy |

| α5β3γ2 | Subnanomolar | Selective Inverse Agonist |

Interactions with Other Central Nervous System Receptors and Enzymes

Current research literature on this compound focuses predominantly on its interaction with the GABAA receptor complex. There is limited specific information available regarding significant interactions of this compound with other central nervous system (CNS) receptors, such as those for dopamine, serotonin (B10506), or acetylcholine, at pharmacologically relevant concentrations. nih.govnih.govnih.govmdpi.com Similarly, detailed studies on the direct inhibitory or inductive effects of this compound on major CNS enzymes, like cytochrome P450 enzymes involved in drug metabolism, have not been a primary focus in the available scientific literature. nih.govnih.gov The compound's high affinity and selective efficacy for the α5-GABAA receptor suggest that its primary mechanism of action is mediated through this specific target. nih.gov

Molecular Mechanisms of Action

The molecular mechanism of this compound is rooted in its ability to selectively modulate the function of α5-containing GABAA receptors, which in turn influences broader neurotransmitter systems and intracellular processes.

Modulation of Neurotransmitter Systems

This compound's primary effect is on the GABAergic system, the main inhibitory neurotransmitter system in the brain. nih.govresearchgate.net By acting as an inverse agonist at α5-GABAA receptors, this compound reduces the inhibitory influence of GABA specifically at synapses where these receptor subtypes are located. nih.govnih.gov This targeted reduction in inhibition can lead to a relative increase in neuronal excitability in specific brain circuits, particularly within the hippocampus. nih.gov

This modulation of the GABAergic system can indirectly influence other neurotransmitter systems, most notably the glutamate (B1630785) system, which is the principal excitatory system in the CNS. researchgate.netnih.gov The balance between GABAergic inhibition and glutamatergic excitation is critical for normal brain function. By selectively decreasing GABAergic tone in the hippocampus, this compound can enhance the efficacy of glutamatergic synaptic transmission, a mechanism believed to underlie its enhancement of long-term potentiation and cognitive performance. nih.govnih.gov

Impact on Intracellular Signaling Pathways

The binding of this compound to the α5-GABAA receptor and the subsequent modulation of its ion channel function can initiate changes in intracellular signaling pathways. GABAA receptor activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. nih.gov By reducing this chloride influx, this compound can lead to a state of depolarization that is more permissive to the activation of voltage-gated calcium channels and NMDA receptors, which are critical for initiating calcium-dependent signaling cascades. consensus.app

These cascades can include the activation of various protein kinases and transcription factors. While direct studies on this compound's effect on specific pathways like the cAMP response element-binding protein (CREB) are not extensively detailed, it is known that signaling pathways involving CREB are crucial for synaptic plasticity and memory formation. nih.govnih.govnih.gov The enhancement of LTP by this compound suggests that it likely engages downstream signaling pathways that are essential for the structural and functional changes associated with learning and memory. nih.govnih.gov For example, research indicates that α5IA (this compound) can attenuate amyloid beta-induced neuronal death in hippocampal cultures, suggesting an influence on cell survival pathways. nih.govuniversityofgalway.ieresearchgate.net

Role in Adverse Outcome Pathways (AOPs)

Research into the toxicological profile of this compound has explored its role within the AOP framework. This conceptual tool organizes existing knowledge about the sequence of biological events, from the initial interaction of a chemical with a biological molecule (the Molecular Initiating Event or MIE) through a series of measurable Key Events (KEs) to the final adverse outcome.

Identification of Key Events and Molecular Initiating Events

The identification of specific MIEs and KEs is fundamental to defining an AOP for any given chemical. For this compound, this has been approached through large-scale screening programs and focused mechanistic studies.

Molecular Initiating Events (MIEs):

The initial interaction of a chemical with a biological target is the MIE. High-throughput screening assays, such as those in the U.S. Environmental Protection Agency's (EPA) ToxCast program, have tested this compound against a wide array of potential molecular targets. These screenings are designed to identify potential MIEs that could trigger a toxicological cascade.

Data from these programs indicate that this compound has been evaluated for its potential to interact with various biological molecules, including receptors and enzymes. One area of investigation has been its effect on components of the endocrine system. For instance, this compound was included in screens assessing activity related to the estrogen, androgen, and thyroid pathways. A document related to the Endocrine Disruptor Screening Program (EDSP) noted the testing of this compound for its potential to inhibit Thyroid Peroxidase (TPO). nih.gov TPO is a key enzyme in the synthesis of thyroid hormones, and its inhibition is a well-established MIE for thyroid disruption. nih.gov

Key Events (KEs):

Following an MIE, a series of subsequent biological changes, or Key Events, can occur, leading to an adverse outcome. A significant finding regarding this compound comes from a doctoral thesis on the modeling of quantitative AOPs from Liverpool John Moores University. estiv.org This research highlighted that this compound is associated with a specific Key Event, noting its effect on "Two genes of the same KE". estiv.org While the specific AOP and the identity of the Key Event and the two affected genes are not detailed in the publicly available abstract, this finding points to a specific downstream consequence of the compound's activity at the genetic level.

The table below summarizes the available research findings regarding the mechanistic investigations of this compound within the AOP framework.

| Compound Name | Research Finding | Implication in AOP Framework | Source |

| This compound | Affects two genes within the same Key Event. | Indicates a specific Key Event involving gene expression changes. | estiv.org |

| This compound | Screened for activity in estrogen, androgen, and thyroid pathways. | Suggests potential for multiple Molecular Initiating Events. | ljmu.ac.uk |

| This compound | Tested for inhibition of Thyroid Peroxidase (TPO). | Identifies a potential Molecular Initiating Event related to thyroid disruption. | nih.gov |

Further research is necessary to fully elucidate the specific AOP or AOPs associated with this compound, including the definitive identification of the MIE, the specific Key Event and the two genes it influences, and the subsequent downstream events leading to a potential adverse outcome.

Synthetic Methodologies for Cp 457920 and Analogues

Strategies for Chemical Synthesis of the 1,5-Naphthyridine (B1222797) Scaffold

The 1,5-naphthyridine scaffold, a bicyclic system composed of two fused pyridine (B92270) rings with nitrogen atoms at positions 1 and 5, can be constructed through various synthetic approaches. Classical methods, well-established in heterocyclic chemistry, form the basis for accessing this core structure.

Prominent among these strategies are cyclization reactions. The Skraup synthesis, a historical method, involves the reaction of a 3-aminopyridine (B143674) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. This approach can be adapted for substituted 1,5-naphthyridine derivatives by employing appropriately substituted 3-aminopyridines and carbonyl compounds nih.govmdpi.com. Another significant cyclization method is the Friedländer synthesis, which typically involves the condensation of a 2-aminobenzaldehyde (B1207257) (or a related synthon) with a ketone or aldehyde. Modified Friedländer reactions have been utilized for the synthesis of benzo[b] Current time information in Bangalore, IN.asischem.comnaphthyridines, a fused system related to the 1,5-naphthyridine core mdpi.com.

Inter- and intramolecular cycloaddition processes also represent valuable strategies for constructing the 1,5-naphthyridine ring system. The Povarov reaction, a type of [4+2]-cycloaddition, has been employed in the synthesis of tetrahydro-1,5-naphthyridine derivatives and fused naphthyridines nih.govmdpi.com. This reaction typically involves an aromatic amine, an aldehyde, and an alkene. Other cycloaddition approaches, such as [3+2] cycloadditions, have also been reported for the preparation of 1,5-naphthyridines nih.govresearchgate.net.

Furthermore, cross-coupling reactions, such as Heck and Suzuki couplings, followed by cyclization, have been utilized to assemble the 1,5-naphthyridine core nih.gov. These methods offer flexibility in incorporating diverse substituents onto the core structure. The choice of synthetic strategy often depends on the desired substitution pattern of the 1,5-naphthyridine ring and the availability of starting materials.

Derivatization Approaches for Structure-Activity Relationship Exploration

Exploring structure-activity relationships (SAR) for compounds containing a 1,5-naphthyridine core, such as potential analogues of CP-457920, involves systematic modifications of the basic scaffold and its substituents. These derivatization approaches aim to synthesize a library of related compounds to understand how structural changes impact biological activity.

Common strategies for derivatization of naphthyridine systems include modifications at various positions of the bicyclic ring. This can involve introducing, removing, or changing functional groups such as alkyl chains, aryl rings, halogens, amino groups, hydroxyl groups, and carbonyl moieties mdpi.comsemanticscholar.org. Functionalization can be achieved through various reactions, including electrophilic substitution, nucleophilic substitution, oxidation, reduction, and metal-catalyzed cross-coupling reactions mdpi.com.

For instance, amination reactions can be used to introduce amino substituents at specific positions of the naphthyridine ring nih.gov. Similarly, reactions involving organometallic reagents can allow for the introduction of carbon-based substituents through C-C bond formation nih.gov. Modifications of existing functional groups on the naphthyridine core or attached side chains are also crucial for SAR studies. This might involve esterification, amidation, ether formation, or the introduction of polar or non-polar groups to modulate properties like solubility and interactions with biological targets.

The strategic introduction of substituents at different positions of the 1,5-naphthyridine scaffold and attached side chains allows for a systematic investigation of their influence on the compound's properties and potential biological activity. While specific derivatization details for this compound analogues were not found, these general methods are widely applicable to naphthyridine-based SAR studies.

Process Optimization and Scalability Considerations in Research Synthesis

In research synthesis, particularly in the context of drug discovery and development, process optimization and scalability are critical considerations, even at early stages. Optimizing a synthetic route aims to improve efficiency, yield, purity, and safety, while scalability ensures that the compound can be produced in sufficient quantities for further testing and development.

Process optimization in research synthesis involves evaluating and refining various reaction parameters. This includes reaction temperature, reaction time, solvent choice, reagent equivalents, concentration, and order of addition gd3services.com. Techniques such as Design of Experiments (DoE) can be employed to systematically explore the impact of multiple variables and identify optimal conditions synsmart.in. The goal is to maximize the yield of the desired product while minimizing impurities and by-products.

Scalability refers to the ability to reproduce a synthetic process on a larger scale than initially performed in the discovery phase, often moving from milligrams to grams or even kilograms nih.govrsc.org. Scaling up a reaction is not simply a matter of proportionally increasing reactant quantities; factors such as heat transfer, mixing efficiency, and mass transfer can change significantly with scale, potentially affecting reaction outcomes labmanager.com.

Considerations for scalability in research synthesis include selecting robust reactions that are less sensitive to changes in scale, using readily available and cost-effective starting materials and reagents, and minimizing the number of synthetic steps gd3services.como2h.com. Avoiding highly hazardous reagents or extreme reaction conditions is also important for safety and practicality at larger scales gd3services.com. Techniques like flow chemistry can offer advantages in terms of heat transfer, mixing, and safety, making them suitable for scalable synthesis nih.gov.

Therapeutic Research Potential of Cp 457920 in Preclinical Contexts

Neurological Research Applications

Investigations into the neurological applications of CP-457920 have focused on its potential effects in models of neurodegenerative disorders and cognitive impairment.

Studies in Research Models of Neurodegenerative Disorders

Neurodegenerative disorders are characterized by the progressive loss of structure or function of neurons. Preclinical studies in this area seek to identify compounds that can protect neurons, slow disease progression, or alleviate symptoms. While specific detailed findings regarding this compound in research models of neurodegenerative disorders were not extensively found in the search results, the compound has been mentioned in the context of research into such diseases googleapis.com. One source indicates that this compound was investigated in a Phase II clinical trial for Alzheimer's disease, suggesting prior preclinical work would have been conducted to support this advancement plos.orgpatsnap.com. Alzheimer's disease is a prominent neurodegenerative disorder characterized by progressive cognitive decline and pathology including amyloid plaques and tau tangles cornell.edu. Research in this area often utilizes various animal models that recapitulate certain features of the disease to evaluate potential therapeutic compounds innoserlaboratories.comfrontiersin.org.

Investigation in Models of Cognitive Impairment

Psychiatric Research Applications

The potential of this compound in addressing psychiatric conditions has also been explored in preclinical settings, with a focus on mood disorders and anxiolytic potential.

Studies in Research Models of Mood Disorders

Mood disorders, such as depression and bipolar disorder, are characterized by significant disturbances in affect and mood. Preclinical research in this area often employs animal models that exhibit behaviors analogous to symptoms of mood disorders to evaluate potential therapeutic agents. While direct preclinical studies of this compound specifically in mood disorder models were not prominently detailed in the search results, the broader context of psychiatric disorder research includes the investigation of compounds for mood disorders acnp.orgnih.govuiowa.edu. Research into glutamatergic modulators, for example, has shown antidepressant-like effects in preclinical studies, highlighting a relevant area of investigation within psychiatric research nih.gov.

Anxiolytic Potential in Preclinical Paradigms

Anxiety disorders are characterized by excessive worry, fear, and related behavioral disturbances. Preclinical paradigms for assessing anxiolytic potential in compounds often involve behavioral tests in animal models. This compound has been mentioned in the context of potential treatments for neurodegenerative diseases and other conditions, including schizophrenia, which can involve anxiety googleapis.com. Furthermore, this compound is described as a selective alpha5 GABAA receptor inverse agonist plos.org. The GABAA receptor system is a known target for anxiolytic drugs, and subtype-selective modulators of GABAA receptors, particularly those affecting alpha2 and/or alpha3 subtypes, are hypothesized to have anxiolytic effects without sedation nih.gov. While the specific preclinical anxiolytic effects of this compound were not detailed, its classification and the known role of GABAA receptors in anxiety suggest this as a relevant area of preclinical investigation. Preclinical evidence strongly supports the anxiolytic potential of compounds modulating the endocannabinoid system and interacting with serotonin (B10506) receptors in models of anxiety disorders nih.govopenaccessjournals.comfrontiersin.org.

Advanced Research Methodologies and Future Directions for Cp 457920 Research

Application of Quantitative Adverse Outcome Pathway (qAOP) Modeling

The Quantitative Adverse Outcome Pathway (qAOP) framework is an innovative approach in toxicology and pharmacology that aims to connect a molecular initiating event to an adverse outcome through a series of measurable key events. This modeling strategy is being considered for a more in-depth understanding of the biological effects of CP-457920.

The development of a specific qAOP framework for this compound is a critical step in mechanistically linking its interaction with its primary biological target to potential downstream physiological effects. Research in this area has identified this compound as a compound of interest for the development of qAOP models. ljmu.ac.uk A doctoral thesis focused on the modeling of quantitative Adverse Outcome Pathways explicitly lists this compound in the context of quantifying key event relationships, specifically involving two genes within the same key event. ljmu.ac.uk This foundational work underscores the scientific community's effort to build a structured, quantitative framework to better predict the consequences of exposure to this compound. The goal is to move beyond simple dose-response relationships to a more nuanced understanding of the entire biological cascade initiated by this compound.

Predictive modeling is a key component of the qAOP framework, aiming to forecast biological responses at various levels of organization, from the molecular to the organismal. This compound has been included in large-scale screening programs that generate data suitable for such predictive modeling. For instance, it was part of the ToxCast chemical inventory, where its effects were evaluated in various in vitro assays. oup.comregulations.govregulations.govregulations.gov This data can be used to build computational models that predict the likelihood of adverse outcomes. While specific predictive models for this compound's effects across different biological levels are still under development, the inclusion of this compound in extensive screening initiatives provides the necessary data to begin constructing and validating these models.

Exploration of Novel Biological Targets and Off-Target Interactions

A thorough understanding of a compound's biological interactions requires a comprehensive characterization of both its intended and unintended molecular targets.

This compound is known to be a selective inverse agonist for the alpha 5 subunit of the gamma-aminobutyric acid type A (GABA-A) receptor. researchgate.netunito.itnih.gov This selectivity is a key aspect of its pharmacological profile. Data from the ToxCast program further corroborates this, showing that this compound inhibits the bovine GABA-A receptor alpha 5 (bGABARa5) but does not significantly interact with other GABA receptor subtypes tested. nih.govacs.org

Development of Advanced In Vitro and In Vivo Research Tools for Investigating this compound

The investigation of this compound's biological effects is facilitated by the use of sophisticated in vitro and in vivo research models.

In vitro studies have utilized a range of assays to characterize the activity of this compound. These include cell-free enzymatic and receptor signaling assays, which have been instrumental in defining its primary target and selectivity. nih.govacs.org More complex cell-based assays are also being employed. For example, this compound has been evaluated for its effects on network formation in cortical neurons grown on microelectrode arrays, providing insights into its potential impact on neuronal function. oup.com

In vivo research has provided valuable information on the pharmacokinetic and pharmacodynamic properties of this compound. Intracerebral microdialysis in rats has been used to study the compound's distribution in the brain, specifically in the hippocampal extracellular fluid. tandfonline.com These studies have been crucial in understanding its blood-brain barrier penetration and exposure at the target site. tandfonline.com Additionally, studies in mdr1a/1b (-/-) mice have been conducted to investigate the role of P-glycoprotein efflux in its central nervous system distribution. tandfonline.com

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of a compound's biological effects. At present, there is a lack of specific published studies that have applied a comprehensive multi-omics approach to investigate the effects of this compound. However, the potential for such studies to yield significant insights is substantial. For instance, genomic studies could identify genetic variations that influence individual responses to the compound. Proteomic analyses could reveal changes in protein expression and signaling pathways following exposure, while metabolomic profiling could uncover alterations in metabolic networks. A thesis on qAOP modeling does mention the potential for assessing metabolomic consequences of compound exposure in the context of this compound research, highlighting this as a future direction. ljmu.ac.uk

Collaborative Research Initiatives for Comprehensive Understanding of this compound

A comprehensive understanding of a compound as complex as this compound often requires collaborative efforts that bring together diverse expertise and resources. This compound has been a subject of investigation within several large-scale collaborative research initiatives.

The inclusion of this compound in the U.S. Environmental Protection Agency's (EPA) ToxCast program is a prime example of such a collaborative effort. oup.com This program involves screening thousands of chemicals across a wide range of high-throughput assays, with the data being made publicly available to the scientific community.

Q & A

Basic: How should researchers formulate hypothesis-driven research questions for CP-457920 in Alzheimer’s disease (AD) studies?

Answer:

Begin by contextualizing this compound’s mechanism (selective α5 GABAA receptor inverse agonist) within AD pathophysiology, such as its potential to modulate synaptic inhibition or amyloid-beta interactions. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: AD patients with specific genetic profiles (e.g., APOE4 carriers).

- Intervention: Dose-response relationships of this compound in preclinical models.

- Comparison: Efficacy vs. existing GABAergic modulators.

- Outcome: Cognitive improvement metrics (e.g., ADAS-Cog scores).

Ensure alignment with gaps identified in literature reviews, such as conflicting results from prior GABA-targeting therapies .

Basic: What experimental design considerations are critical for replicating this compound’s Phase II trial results?

Answer:

Key parameters from the Phase II trial (N=149 subjects) include:

- Sample stratification : Subgroups based on disease severity or biomarkers (e.g., CSF tau/Aβ42 ratios).

- Controls : Placebo vs. active comparators (e.g., donepezil).

- Outcome measures : Standardized neuropsychological batteries and safety endpoints (e.g., adverse event rates).

Refer to reproducibility guidelines :

- Document detailed protocols for compound administration, blinding, and data collection (e.g., CONSORT checklist extensions) .

- Use validated assays for GABAA receptor binding affinity (e.g., radioligand displacement assays) and pharmacokinetic profiling .

Advanced: How can researchers resolve contradictions in this compound’s efficacy data across in vitro, animal, and human studies?

Answer:

Contradictions often arise from model-specific limitations:

- In vitro vs. in vivo : Address differences in receptor subunit composition (e.g., α5β2γ2 in humans vs. α5β3γ2 in rodents) using species-specific primary neuron cultures .

- Pharmacokinetic variability : Compare plasma/brain concentration ratios across species using LC-MS/MS.

- Confounding factors : Adjust for comorbidities (e.g., vascular dementia) in human cohorts through post hoc stratification .

Apply principal contradiction analysis : Identify the dominant factor (e.g., bioavailability limitations) influencing outcomes and design follow-up studies to isolate its impact .

Advanced: What statistical methods are recommended for analyzing this compound’s dose-dependent effects on cognitive endpoints?

Answer:

- Longitudinal mixed-effects models : Account for repeated measures (e.g., monthly ADAS-Cog scores) and missing data patterns.

- Bayesian adaptive designs : Optimize dose escalation in early-phase trials by incorporating prior pharmacokinetic data.

- Exploratory subgroup analysis : Use machine learning (e.g., random forests) to identify responders based on baseline biomarkers .

For small sample sizes (e.g., N=149 in Phase II), apply false discovery rate (FDR) corrections to mitigate Type I errors .

Basic: How should researchers design a literature review to contextualize this compound within GABAergic AD therapeutics?

Answer:

- Search strategy : Use Boolean terms (e.g., "GABA receptor inverse agonist" AND "Alzheimer’s") across PubMed, Embase, and clinical trial registries.

- Inclusion criteria : Prioritize peer-reviewed studies with mechanistic depth (e.g., electrophysiological data) over observational reports.

- Critical appraisal : Evaluate bias using tools like ROBINS-I for non-randomized studies .

Synthesize findings into a table comparing this compound’s IC50, brain penetration, and adverse effect profiles against analogs (e.g., basmisanil) .

Advanced: What methodologies optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling in heterogeneous AD populations?

Answer:

- Population PK modeling : Integrate covariates (e.g., age, CYP2D6 genotype) to predict inter-individual variability.

- Cerebrospinal fluid (CSF) sampling : Correlate free drug concentrations with target engagement (e.g., GABAA receptor occupancy via PET).

- Mechanistic PK/PD models : Link receptor occupancy to cognitive outcomes using Hill equations .

For translational gaps, validate animal-derived parameters (e.g., Ki) in human induced pluripotent stem cell (iPSC)-derived neurons .

Basic: What ethical and regulatory frameworks govern this compound research involving human subjects?

Answer:

- Informed consent : Disclose risks (e.g., GABAergic side effects: dizziness, sedation) and clarify post-trial access.

- IRB/IEC approvals : Align protocols with Declaration of Helsinki principles, particularly for vulnerable populations (e.g., advanced AD patients) .

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for clinical trial datasets .

Advanced: How can multi-omics approaches elucidate this compound’s off-target effects in AD?

Answer:

- Transcriptomics : Use RNA-seq to identify pathway perturbations (e.g., neuroinflammation markers) in this compound-treated iPSC-derived microglia.

- Proteomics : Quantify synaptic proteins (e.g., PSD-95) via SILAC mass spectrometry in animal models.

- Network pharmacology : Map this compound’s interaction landscape using STRING or KEGG databases to predict non-GABA targets .

Integrate findings with adverse event reports from Phase II to prioritize mechanistic follow-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.